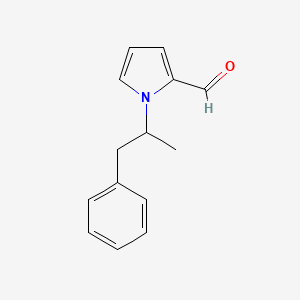
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a pyrrole ring with an aldehyde functional group
Méthodes De Préparation
The synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpropan-2-amine with pyrrole-2-carboxaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-methanol.
Applications De Recherche Scientifique
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and reactivity.
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-methanol: This compound has an alcohol group instead of an aldehyde group, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific structural features and the presence of the aldehyde group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-(1-phenylpropan-2-yl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-12(10-13-6-3-2-4-7-13)15-9-5-8-14(15)11-16/h2-9,11-12H,10H2,1H3 |
Clé InChI |
AXHQCNKGZHFPFY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)N2C=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



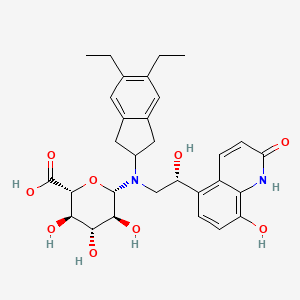
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)





![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)

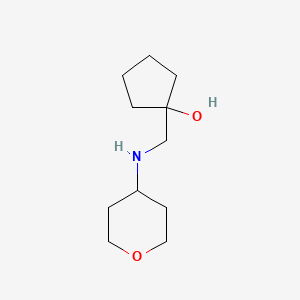
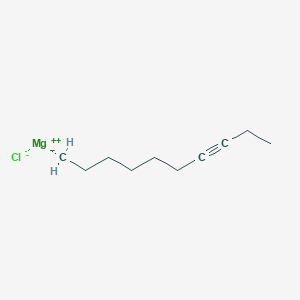
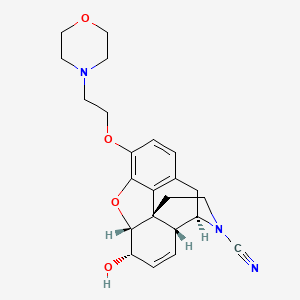
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)
